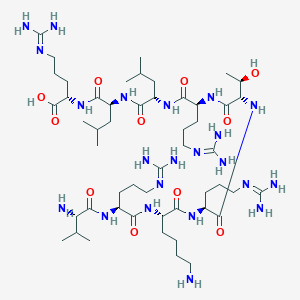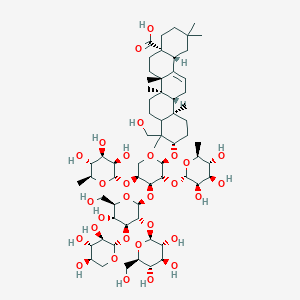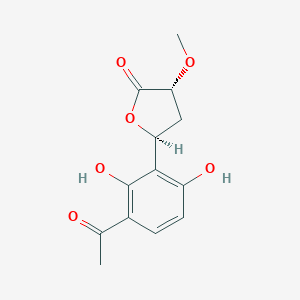![molecular formula C6H12N2 B127493 1,4-二氮杂双环[2.2.2]辛烷 CAS No. 280-57-9](/img/structure/B127493.png)
1,4-二氮杂双环[2.2.2]辛烷
概述
描述
科学研究应用
1,4-二氮杂双环[2.2.2]辛烷在科学研究中具有多种应用:
作用机制
1,4-二氮杂双环[2.2.2]辛烷的作用机制涉及其作为亲核试剂和碱的作用。 它通过向亲电子中心捐赠电子对来促进反应,从而稳定过渡态并降低活化能 。 它的双环结构和两个氮原子的存在增强了它的亲核性和碱性,使其成为各种有机转化中有效的催化剂 .
生化分析
Biochemical Properties
1,4-Diazabicyclo[2.2.2]octane plays a significant role in biochemical reactions due to its strong nucleophilicity and basicity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a ligand in coordination chemistry, facilitating various coordination reactions . Additionally, it acts as a nucleophilic catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . The compound’s ability to scavenge free radicals due to fluorochrome excitation is also noteworthy .
Cellular Effects
1,4-Diazabicyclo[2.2.2]octane influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In fluorescence microscopy, it is added to the mounting medium to slow photobleaching of fluorescein and other fluorescent dyes, thereby preserving cell function during imaging . Its role as an anti-fade reagent highlights its importance in maintaining cellular integrity during experimental procedures.
Molecular Mechanism
At the molecular level, 1,4-Diazabicyclo[2.2.2]octane exerts its effects through several mechanisms. It functions as a nucleophile and a base, participating in various organic transformations, including C-H functionalization and the formation of heterocyclic compounds . The compound’s nucleophilicity is attributed to the unhindered amine centers, which promote a variety of coupling reactions . Additionally, it forms crystalline adducts with hydrogen peroxide and sulfur dioxide, demonstrating its strong ligand and Lewis base properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diazabicyclo[2.2.2]octane can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that it maintains its catalytic properties over extended periods, although its effectiveness may diminish with prolonged exposure to air and moisture . The compound’s stability and degradation patterns are crucial for its application in long-term biochemical experiments.
Dosage Effects in Animal Models
The effects of 1,4-Diazabicyclo[2.2.2]octane vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and is well-tolerated. At higher doses, it can cause adverse effects, including toxicity and potential damage to cellular structures . Understanding the dosage thresholds is essential for its safe application in biochemical research and therapeutic contexts.
Metabolic Pathways
1,4-Diazabicyclo[2.2.2]octane is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in catalyzing organic transformations highlights its importance in metabolic processes . Its interactions with various biomolecules underscore its versatility in biochemical applications.
Transport and Distribution
Within cells and tissues, 1,4-Diazabicyclo[2.2.2]octane is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution patterns are critical for its effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
1,4-Diazabicyclo[2.2.2]octane’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanisms of action and optimizing its use in biochemical research.
准备方法
1,4-二氮杂双环[2.2.2]辛烷是通过乙二胺或2-羟基乙胺的催化热解商业化生产的 。该过程涉及在催化剂存在下加热这些前体,以诱导双环结构的形成。 反应条件通常包括高温和受控气氛,以确保高产率和纯度 .
化学反应分析
1,4-二氮杂双环[2.2.2]辛烷由于其亲核性和碱性而经历各种化学反应:
氧化: 它可以被氧化形成各种衍生物,包括N-氧化物。
还原: 它可以参与还原反应,通常作为碱来促进其他化合物的还原。
取代: 它参与亲核取代反应,例如Baylis-Hillman反应,其中它充当催化剂.
环加成: 它催化环加成反应,形成复杂的环状结构.
相似化合物的比较
属性
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNIMPAHZVJRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51390-22-8 (diacetate) | |
| Record name | Triethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022016 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, White crystals with an ammonia-like odour; Sublimes (goes directly from solid to vapour) readily at room temperature; Extremely hygroscopic (absorbs moisture from the air); [CHEMINFO] | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene diamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
174 °C | |
| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
62 °C | |
| Record name | Triethylene diamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
13 g/100 g acetone at 25 °C; 51 g/100 g benzene at 25 °C; 77 g/100 g ethanol at 25 °C; 26.1 g/100 g methyl ethyl ketone at 25 °C, Soluble in chloroform, 45 g/100 g water at 25 °C | |
| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.14 at 28 °C (Water = 1)[NITE; Chemical Risk Information Platform (CHRIP). Biodegradation and Bioconcentration. Ver 2006.01.30 Updated. National Institute of Technology and Evaluation. Tokyo, Japan. Thiodiethylene glycolBicyclo | |
| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.74 [mmHg] | |
| Record name | Triethylene diamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless hygroscopic crystals | |
CAS No. |
280-57-9 | |
| Record name | Dabco | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8M57R0JS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158 °C | |
| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details























Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DABCO?
A1: DABCO has a molecular formula of C6H12N2 and a molecular weight of 112.17 g/mol.
Q2: Are there any notable spectroscopic features of DABCO?
A2: While specific spectroscopic data is not extensively discussed in the provided research, DABCO's structure can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. For instance, 1H NMR spectroscopy would show characteristic signals for the equivalent methylene protons.
Q3: How does DABCO perform in different solvents?
A: DABCO exhibits varying solubility and reactivity in different solvents. For instance, its reaction rate with haloalkylbenzenes (a Menshutkin reaction) changes depending on solvent properties like basicity. This difference is attributed to specific chemical interactions like hydrogen bonding between DABCO, the solvent, and the reacting species.
Q4: How does DABCO function as a catalyst?
A: DABCO acts as a base catalyst in various organic reactions. Its nitrogen atoms can abstract protons, facilitating reactions like Baylis-Hillman, Henry reactions, and the synthesis of heterocyclic compounds.
Q5: Can you provide specific examples of DABCO-catalyzed reactions?
A: DABCO catalyzes the synthesis of:* Barbituric and thiobarbituric acid derivatives: DABCO-based ionic liquids, specifically 2(HSO4)2 and 2(Cl)2, are effective catalysts for these reactions. * Pyrano[2,3-c]pyrazoles: DABCO, particularly when supported on nano-silica, catalyzes the synthesis of these compounds, known for their diverse biological activities. * Substituted chromenes: DABCO facilitates the reaction between but-3-yn-2-one, methyl propiolate, and salicyl N-tosylimines, leading to the formation of chromenes. * 3-Alkylated γ-lactams: DABCO mediates the ring-opening of 1-acetylcyclopropanecarboxamides, leading to the formation of stable zwitterions that can be further utilized in the construction of 3-alkyl γ-lactams.
Q6: Are there any limitations to using DABCO as a catalyst?
A6: While DABCO is a versatile catalyst, its effectiveness can be influenced by factors like reaction conditions, steric hindrance around the reactive site, and the nature of the substrates involved.
Q7: Have computational methods been used to study DABCO and its reactions?
A: Yes, computational chemistry techniques have been employed to understand DABCO's behavior. For example, MNDO (Modified Neglect of Diatomic Overlap) and ab initio SCF-MO (Self-Consistent Field Molecular Orbital) calculations were used to study the charge transfer complex between N-chlorosuccinimide and ammonia as a model system for the complex formed between N-bromosuccinimide and DABCO.
Q8: What insights can computational studies provide?
A8: These studies offer valuable information regarding molecular geometries, electronic structures, reaction pathways, and the energetics of DABCO and its interactions with other molecules.
Q9: How do structural modifications of DABCO affect its activity?
A: Structural modifications on DABCO, such as the introduction of N-alkyl arms or functional groups, significantly impact its activity. For example, research on a series of novel polyammonium compounds incorporating DABCO demonstrated that the inhibitory potency towards voltage-gated potassium (Kv) channels increased with the length of the DABCO string.
Q10: How stable are DABCO derivatives under different conditions?
A: The stability of DABCO derivatives can vary significantly depending on their structure and the environment. For example, quaternary diammonium salts derived from DABCO with N-alkyl arms showed slow Hofmann elimination in aqueous solutions, but their stability can be affected by factors like pH and temperature.
Q11: Are there formulation strategies to enhance DABCO's stability?
A11: While specific formulation strategies are not discussed in the provided research, standard techniques like encapsulation, complexation, or the use of appropriate excipients could potentially be employed to improve DABCO's stability.
Q12: How does DABCO interact with metal ions?
A: DABCO acts as a ligand, forming coordination complexes with various metal ions, including zinc, copper, nickel, and silver. 24, 41, 48, 49, (https://www.semanticscholar.org/paper/3e4679e1548e428a3759a27440863267b92dc8c1), (https://www.semanticscholar.org/paper/485a2c7597a7d70c83d0a835c5945c2025de2dd0), (https://www.semanticscholar.org/paper/4b81a9799de30dac151058a1c51b7d6136508f68) These interactions lead to diverse structures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks.
Q13: Can you elaborate on the applications of DABCO-metal complexes?
A13: DABCO-metal complexes exhibit intriguing properties that make them suitable for various applications, including:
- Luminescent materials: Cu4I4-Cu3(Pyrazolate)3 coordination frameworks incorporating DABCO demonstrate tunable luminescence properties, with emission colors ranging from green to orange, suggesting their potential in light-emitting devices.
- Gas storage and separation: Studies on Zn-DABCO metal-organic frameworks (MOFs) have explored their gas adsorption properties, showing potential for applications in CO2 capture and separation of industrially relevant gases.
Q14: Does DABCO interact with other molecules besides metal ions?
A: Yes, DABCO can engage in various intermolecular interactions, such as hydrogen bonding, halogen bonding, and van der Waals interactions. These interactions play a crucial role in its applications in crystal engineering, supramolecular chemistry, and as a co-crystal former. 1, 2, 7, 15, 25, (https://www.semanticscholar.org/paper/76309bccdb3b9c14200e5e09bab957996332f1f4), (https://www.semanticscholar.org/paper/5830f10e4e28addd0f05eccaa2840e7fc0613901), (https://www.semanticscholar.org/paper/1111f578cb10dc15d326e59f1940dc6698013d63), (https://www.semanticscholar.org/paper/29a4e567937355a13bacd3f932416242f5ff1c87)
Q15: Are there any applications of DABCO that utilize its ability to form complexes with organic molecules?
A: Yes, DABCO's complexation with bisphenols leads to the formation of supramolecular structures like chains, ladders, and sheets, highlighting its potential in crystal engineering.
Q16: What are the safety considerations when working with DABCO?
A16: As with any chemical, appropriate safety precautions should be taken when handling DABCO. It is advisable to consult the Safety Data Sheet (SDS) for specific information regarding handling, storage, and personal protective equipment.
Q17: What tools and resources are important for DABCO research?
A17: Research on DABCO benefits from:* Spectroscopic techniques: NMR, IR, and UV-Vis spectroscopy for structural characterization and studying interactions.* X-ray crystallography: Determining the solid-state structures of DABCO and its complexes.* Computational chemistry software: Modeling molecular interactions and properties.* Electrochemical methods: Investigating redox properties and electron transfer processes involving DABCO.
Q18: What are some significant milestones in DABCO research?
A18: Key milestones include:
Q19: What are some examples of cross-disciplinary applications of DABCO?
A19: DABCO's versatility makes it relevant in various disciplines:* Materials science: Development of MOFs and other porous materials.* Catalysis: Design of new catalytic systems for organic reactions.* Pharmaceutical chemistry: Exploration of DABCO derivatives as potential drug candidates.* Environmental science: Applications in CO2 capture and remediation.
Q20: How does DABCO affect the photosensitized oxygenation of olefins when used with zinc tetraphenylporphine?
A: DABCO enhances the efficiency and photoresistance of zinc tetraphenylporphine (ZnTPP) as a photosensitizer. This is attributed to the formation of a 1:1 complex between ZnTPP and DABCO, where the coordinated DABCO does not quench singlet oxygen, leading to more efficient oxygenation.
Q21: Can DABCO be generated in situ during the synthesis of metal phosphite open frameworks?
A: Yes, ionothermal synthesis of chiral metal phosphite frameworks with quartz topology can be achieved with in situ generated DABCO. The N,N'-dimethyl-1,4-diazabicyclo[2.2.2]octane (Me2-DABCO) template is formed during the reaction between 1,4-diazabicyclo[2.2.2]octane and dimethyl phosphites in deep eutectic solvents.
Q22: What is the role of DABCO in the oxidation of alcohols to their corresponding carbonyl compounds?
A: The compound Bis(chlorine)-1,4-Diazabicyclo[2.2.2]octane (DABCO·2Br2), formed by reacting DABCO with chlorine gas, acts as a reusable oxidizing agent. It efficiently converts alcohols to aldehydes or ketones under microwave irradiation while being converted back to DABCO, allowing for its recovery and reuse.
Q23: Can DABCO act as a bridging ligand in coordination polymers?
A: Yes, DABCO can act as a bridging ligand in the synthesis of coordination polymers, as demonstrated by the formation of axially polymerized (phthalocyaninato)iron(II) complexes.
Q24: How does DABCO influence the dielectric properties of its hydrobromide salt?
A: 1,4-diazabicyclo[2.2.2]octane hydrobromide (dabcoHBr) exhibits unusual dielectric properties, including a giant dielectric constant along its hydrogen-bonded chains. While proton dynamics in the N-H+...N hydrogen bonds are crucial, DABCO contributes to the formation of short-range ordered regions, influencing the material's response to electric fields and pressure. 20, 50, (https://www.semanticscholar.org/paper/505d9bc334c5bc21af06a6c1f75234a219a94b21)
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)



